molecular formula C12H13N2+ B13420445 Pyridinium, 4-(4-aminophenyl)-1-methyl- CAS No. 46311-40-4

Pyridinium, 4-(4-aminophenyl)-1-methyl-

Cat. No.: B13420445
CAS No.: 46311-40-4
M. Wt: 185.24 g/mol
InChI Key: QHYLCANOPQWQFG-UHFFFAOYSA-O
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Description

Pyridinium, 4-(4-aminophenyl)-1-methyl- is a compound belonging to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound features a pyridinium ring substituted with a 4-aminophenyl group and a methyl group, making it a versatile molecule with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 4-(4-aminophenyl)-1-methyl- typically involves the reaction of 4-aminobenzaldehyde with methylpyridinium salts under controlled conditions. One common method is the Zincke reaction, which involves the cyclocondensation of aromatic diamines with 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . This reaction is carried out in ethanol at reflux temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of Pyridinium, 4-(4-aminophenyl)-1-methyl- often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 4-(4-aminophenyl)-1-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydropyridine derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pyridinium, 4-(4-aminophenyl)-1-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridinium, 4-(4-aminophenyl)-1-methyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridinium, 4-(4-aminophenyl)-1-methyl- is unique due to its combination of a pyridinium ring with both a 4-aminophenyl group and a methyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

46311-40-4

Molecular Formula

C12H13N2+

Molecular Weight

185.24 g/mol

IUPAC Name

4-(1-methylpyridin-1-ium-4-yl)aniline

InChI

InChI=1S/C12H12N2/c1-14-8-6-11(7-9-14)10-2-4-12(13)5-3-10/h2-9,13H,1H3/p+1

InChI Key

QHYLCANOPQWQFG-UHFFFAOYSA-O

Canonical SMILES

C[N+]1=CC=C(C=C1)C2=CC=C(C=C2)N

Origin of Product

United States

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